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Compound of Interest

Compound Name: 2-Ethynyl-4-fluorobenzonitrile

Cat. No.: B1463507 Get Quote

In the landscape of modern medicinal chemistry and materials science, the demand for

versatile, functionalized building blocks is insatiable. 2-Ethynyl-4-fluorobenzonitrile is a

notable reagent that, despite its limited characterization in public literature, presents significant

strategic value. Its structure uniquely combines three critical pharmacophores on a single

aromatic scaffold: a terminal alkyne, a nitrile group, and a fluorine substituent. This guide

provides a comprehensive overview of its properties, a proposed synthetic pathway, its key

reactive potential, and best practices for its application in a research setting.

The strategic placement of these functional groups offers researchers a powerful tool for

molecular design:

The Terminal Alkyne: Serves as a versatile handle for carbon-carbon bond formation, most

notably through Sonogashira cross-coupling and copper-catalyzed azide-alkyne

cycloaddition (CuAAC), or "click chemistry."[1][2] These reactions are foundational for

constructing complex molecular architectures.

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in drug design

to enhance metabolic stability, improve binding affinity, and modulate physicochemical

properties such as lipophilicity and pKa.[3][4] Its position para to the nitrile group influences

the electronic character of the entire ring system.

The Benzonitrile Moiety: This group is a bioisostere for various functional groups and can act

as a hydrogen bond acceptor.[4] Furthermore, the nitrile is a stable precursor that can be
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readily transformed into other essential functionalities, including amines, amides, and

carboxylic acids, expanding its synthetic utility.

This document serves as a technical primer for researchers, scientists, and drug development

professionals aiming to leverage the unique synthetic potential of 2-Ethynyl-4-
fluorobenzonitrile.

Section 1: Physicochemical and Spectroscopic
Profile
While extensive experimental data for 2-Ethynyl-4-fluorobenzonitrile is not widely published,

its fundamental properties can be compiled from supplier technical data. Spectroscopic

characteristics can be reliably predicted based on its structure and analysis of analogous

compounds.

Core Properties
The known physicochemical properties are summarized below. Researchers should note that

properties such as melting point, boiling point, and solubility have not been formally reported in

peer-reviewed literature and should be determined experimentally.

Property Value Source

CAS Number 1208076-36-1 [5][6][7]

Molecular Formula C₉H₄FN [5]

Molecular Weight 145.14 g/mol

Physical Form Solid [5]

Reported Purity ≥98% [5]

InChI Key
OLSQRJLNDYLNHL-

UHFFFAOYSA-N
[5]

Storage Inert atmosphere, 2-8°C [5]

Predicted Spectroscopic Signature
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The following represents the expected spectroscopic data for analytical confirmation of 2-
Ethynyl-4-fluorobenzonitrile.

¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic

region and one in the acetylenic region. Based on analogous structures like 2-

fluorobenzonitrile, the aromatic protons will exhibit complex splitting due to both H-H and H-F

coupling.[8]

~3.5 ppm (s, 1H): A sharp singlet corresponding to the acetylenic proton (C≡C-H).

~7.3-7.8 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The

proton ortho to the fluorine will likely appear as a triplet of doublets, while the others will be

complex doublets of doublets.

¹³C NMR: The carbon spectrum will be characterized by nine distinct signals. Carbons

bearing or adjacent to the fluorine atom will exhibit significant C-F coupling constants.

~80 ppm & ~82 ppm: Two signals for the acetylenic carbons (C≡C-H).

~117 ppm: Signal for the nitrile carbon (C≡N).

~110-140 ppm: Six signals in the aromatic region, with the carbon attached to fluorine

showing a large one-bond coupling constant (¹Jc-f > 240 Hz).

¹⁹F NMR: A single resonance is expected, with its chemical shift influenced by the electronic

environment. The signal will likely appear as a multiplet due to coupling with the ortho- and

meta-protons. Based on data for p-fluorobenzonitrile, the shift would be in the range of -90 to

-115 ppm relative to CFCl₃.[9]

Infrared (IR) Spectroscopy: The IR spectrum should display several characteristic, high-

intensity peaks that are diagnostic for the key functional groups.

~3300 cm⁻¹ (sharp, strong): C-H stretch of the terminal alkyne.

~2230 cm⁻¹ (strong): C≡N stretch of the nitrile group.

~2110 cm⁻¹ (sharp, medium): C≡C stretch of the alkyne.
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~1250 cm⁻¹ (strong): C-F stretch.

Section 2: Proposed Synthesis and Purification
Workflow
A robust and scalable synthesis of 2-Ethynyl-4-fluorobenzonitrile can be logically designed

via a Sonogashira cross-coupling reaction. This approach involves coupling a suitable

halogenated precursor with a protected terminal alkyne, followed by a deprotection step.

Synthetic Strategy Overview
The most direct synthetic route utilizes the commercially available 2-bromo-4-fluorobenzonitrile

as the starting material. This aryl bromide is coupled with (trimethylsilyl)acetylene (TMSA),

which serves as a stable and easy-to-handle source of the ethynyl group. The reaction is

catalyzed by a palladium-copper system. The resulting silyl-protected intermediate is then

readily deprotected under mild basic conditions to yield the final product.

2-Bromo-4-fluorobenzonitrile
+ (Trimethylsilyl)acetylene 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile

 Sonogashira Coupling 
 Pd(PPh₃)₄, CuI, Et₃N 

 THF, 60°C 2-Ethynyl-4-fluorobenzonitrile
(CAS 1208076-36-1)

 TMS Deprotection 
 K₂CO₃, MeOH 
 Room Temp. 

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Ethynyl-4-fluorobenzonitrile.

Detailed Experimental Protocol (Proposed)
Causality Statement: This protocol is based on well-established Sonogashira coupling and silyl

deprotection methodologies.[10][11] The choice of Pd(PPh₃)₄ and CuI is standard for activating

the aryl halide and alkyne, respectively.[12] Triethylamine (Et₃N) serves as both the base and a

solvent, while THF is used to ensure solubility of all reactants. Methanolic potassium carbonate

is a mild and effective reagent for cleaving the silicon-carbon bond without affecting the other

functional groups.

Step 1: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-4-fluorobenzonitrile
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To an oven-dried Schlenk flask, add 2-bromo-4-fluorobenzonitrile (1.0 eq), Pd(PPh₃)₄ (0.03

eq), and CuI (0.05 eq).

Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.

Add anhydrous, degassed THF (5 mL per mmol of aryl bromide) and anhydrous, degassed

triethylamine (3 eq) via syringe.

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst

activation.

Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

Heat the reaction mixture to 60°C and stir under a positive pressure of nitrogen. Monitor the

reaction progress by TLC or GC-MS.

Upon completion (typically 4-12 hours), cool the mixture to room temperature and filter

through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

Concentrate the filtrate under reduced pressure. The crude residue can be purified by

column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield

the silyl-protected intermediate.

Step 2: Deprotection to 2-Ethynyl-4-fluorobenzonitrile

Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-fluorobenzonitrile (1.0 eq) in methanol (10

mL per mmol).

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

Stir the suspension at room temperature. Monitor the reaction by TLC until the starting

material is fully consumed (typically 1-2 hours).

Remove the methanol under reduced pressure.

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield the final product, 2-Ethynyl-4-fluorobenzonitrile, typically

as a solid. Further purification can be achieved by recrystallization if necessary.

Section 3: Key Reactions and Applications in Drug
Development
The true value of 2-Ethynyl-4-fluorobenzonitrile lies in its capacity to undergo a variety of

selective chemical transformations, making it a powerful node for building molecular

complexity.

2-Ethynyl-4-fluorobenzonitrile

Aryl/Vinyl-Substituted Alkyne

 Sonogashira Coupling 
 R-X, Pd/Cu cat., Base 

1,2,3-Triazole

 CuAAC (Click Chemistry) 
 R-N₃, CuSO₄, NaAsc 

2-Ethynyl-4-fluorobenzamide

 Partial Hydrolysis 
 H₂O₂, Base 

(2-Ethynyl-4-fluorophenyl)methanamine

 Nitrile Reduction 
 LiAlH₄ or H₂, Raney Ni 

2-Ethynyl-4-fluorobenzoic Acid

 Full Hydrolysis 
 H₃O⁺ or OH⁻, Heat 

Click to download full resolution via product page

Caption: Key synthetic transformations of 2-Ethynyl-4-fluorobenzonitrile.

Sonogashira Cross-Coupling Reactions
This is the cornerstone application, where the molecule acts as the terminal alkyne partner to

couple with various aryl or vinyl halides (or triflates). This reaction forms a new C(sp)-C(sp²)

bond, creating conjugated systems prevalent in materials science and as core scaffolds in

pharmaceuticals.[2][13]

Generic Protocol: Coupling with an Aryl Iodide
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In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl iodide (1.0 eq), 2-
Ethynyl-4-fluorobenzonitrile (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or

diisopropylamine, 3.0 eq).

Stir the reaction at room temperature or with gentle heating (40-60°C) until completion, as

monitored by TLC or LC-MS.

Workup involves filtering the reaction mixture through Celite, removing the solvent in vacuo,

and purifying the resulting diarylacetylene product by column chromatography.

The mechanism proceeds via two interconnected catalytic cycles involving palladium and

copper.
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Sonogashira Catalytic Cycle

Pd(0)L₂

R¹-Pd(II)L₂-X

 Oxidative
 Addition 

(R¹-X)

R¹-Pd(II)L₂-C≡CR²

 Transmetalation 

 Reductive
 Elimination 
(R¹-C≡CR²)

Cu(I)X

Cu(I)-C≡CR²

H-C≡CR²

 Deprotonation 
(Base, CuI)

Base

Click to download full resolution via product page

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne is an ideal substrate for "click chemistry," reacting efficiently with organic

azides to form highly stable 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally

reliable and biocompatible, making it a favorite in drug discovery for linking molecular

fragments.
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Generic Protocol: Triazole Formation

Dissolve 2-Ethynyl-4-fluorobenzonitrile (1.0 eq) and the desired organic azide (1.0 eq) in a

solvent mixture, typically t-BuOH/H₂O (1:1).

Add sodium ascorbate (0.1 eq) from a freshly prepared aqueous solution.

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.02 eq).

Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24

hours.

Upon completion, the product can be isolated by extraction or filtration, followed by

purification via chromatography or recrystallization.

Nitrile Group Transformations
The nitrile group offers a gateway to other functionalities. It can be hydrolyzed to a primary

amide (using basic peroxide) or further to a carboxylic acid under more forcing acidic or basic

conditions. Alternatively, it can be reduced to a primary amine using powerful reducing agents

like LiAlH₄ or via catalytic hydrogenation (e.g., H₂/Raney Ni). These transformations

dramatically increase the synthetic possibilities, allowing the introduction of key hydrogen bond

donors and acceptors or basic centers for salt formation.

Section 4: Safety and Handling
2-Ethynyl-4-fluorobenzonitrile is a research chemical with significant potential hazards. All

handling should be performed by trained personnel in a well-ventilated chemical fume hood,

wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves.
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Hazard Class Code Statement

Acute Toxicity, Oral H302 Harmful if swallowed

Acute Toxicity, Dermal H312 Harmful in contact with skin

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Acute Toxicity, Inhalation H332 Harmful if inhaled

Specific Target Organ Toxicity H335 May cause respiratory irritation

Source: Supplier Safety Data Sheet[5]

Handling and Storage:

Avoid Inhalation, Ingestion, and Skin Contact: Handle as a toxic substance. Avoid creating

dust.

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in

a cool, dry place (2-8°C is recommended).[5]

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

[14]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not

allow to enter drains.

Conclusion
2-Ethynyl-4-fluorobenzonitrile (CAS 1208076-36-1) is a strategically designed synthetic

building block with immense potential for the construction of novel, complex molecules. While

its own experimental characterization is sparse, its value is derived from the reliable and

predictable reactivity of its three core functional groups. By leveraging well-established

protocols for Sonogashira coupling, click chemistry, and nitrile transformations, researchers can

efficiently incorporate this versatile scaffold into discovery programs for new pharmaceuticals,
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agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory

when handling this potent research chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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